molecular formula C9H10ClF3N2 B1438604 3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1041557-60-1

3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1438604
CAS No.: 1041557-60-1
M. Wt: 238.64 g/mol
InChI Key: HGBKYUCYLTWSMT-UHFFFAOYSA-N
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Description

“3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine” is an aminopyridine . It is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) . Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been reported in various literature. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . The chloride was then transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H4ClF3N2 . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .


Chemical Reactions Analysis

“this compound” acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

Scientific Research Applications

Nucleophilic Displacement and Chemical Synthesis

The activating effect of trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines, including compounds related to 3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine, has been extensively studied. These compounds engage in nucleophilic displacement reactions with amines and ammonia. Such reactions have been leveraged to synthesize various derivatives, underscoring the chemical versatility and reactivity of these trifluoromethyl pyridines. The synthesis processes often yield compounds with potential applications in medicinal chemistry and material science (Dunn, 1999).

Organosilicon Polymer Synthesis

Derivatives of this compound have been used in the synthesis of organosilicon polymers. For instance, the condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine leads to cross-linked organosilicon copolymers. These materials exhibit ion-exchange properties and have potential applications in the recovery and selective extraction of precious metals from various mediums (Belousova et al., 2001).

Catalysis and Chemical Transformations

The compound and its related derivatives have been employed as substrates in catalytic processes, demonstrating the deprotonative functionalization of pyridine derivatives under ambient conditions. These studies highlight the ability of trifluoromethyl-substituted pyridines to undergo chemical transformations efficiently, leading to various aldehyde products. This reactivity is crucial for synthesizing complex molecules in pharmaceutical research (Shigeno et al., 2019).

Anticancer Research

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These compounds exhibit promising bioactivity against various cancer cell lines, highlighting the potential of trifluoromethyl pyridines in the development of new anticancer agents (Chavva et al., 2013).

Material Science and Coordination Chemistry

Trifluoromethyl pyridines have been utilized in the synthesis of mononuclear Mn(II) complexes, demonstrating their utility in coordination chemistry. These complexes, involving amino-pyridine pentadentate ligands, have been explored for their electron paramagnetic resonance properties, offering insights into the magnetic characteristics of such materials. This research contributes to the understanding of molecular magnetism and the development of magnetic materials (Hureau et al., 2008).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines, such as “3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine”, have found numerous applications in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h4-5H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBKYUCYLTWSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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